Ethyl 2-(ethylamino)propanoate
Description
Properties
IUPAC Name |
ethyl 2-(ethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-8-6(3)7(9)10-5-2/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHXAZSBHQZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Ethyl 2-(ethylamino)propanoate
Executive Summary
Ethyl 2-(ethylamino)propanoate (also known as N-ethyl-L-alanine ethyl ester, assuming the L-isomer starting material) is a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmaceutical scaffolds. Its structure comprises a secondary amine, a chiral center (alpha-carbon), and an ethyl ester moiety.
This guide provides two distinct synthetic pathways:
-
Reductive Amination (Method A): The preferred, high-fidelity route using Ethyl Pyruvate and Sodium Triacetoxyborohydride (STAB). This method minimizes over-alkylation.[1]
-
Nucleophilic Substitution (Method B): A legacy route using Ethyl 2-bromopropionate. This method is presented for context but carries a higher risk of di-alkylation side products.
Retrosynthetic Analysis
To design the optimal synthesis, we must visualize the disconnection of the target molecule. The strategic bond breaking reveals the precursor options.
Figure 1: Retrosynthetic tree illustrating the two primary disconnections. Route A is preferred for its selectivity toward secondary amines.
Method A: Reductive Amination (Preferred Protocol)
This method utilizes the Abdel-Magid protocol , employing Sodium Triacetoxyborohydride (STAB). STAB is mild and selective; it reduces the intermediate imine/iminium species faster than it reduces the ketone, and crucially, it does not reduce the ester functionality.
Reaction Mechanism[1][2][3]
Figure 2: Stepwise mechanism of reductive amination. The formation of the imine is the rate-determining step for selectivity.
Experimental Protocol
Reagents:
-
Ethyl Pyruvate (1.0 equiv)
-
Ethylamine (1.1 equiv, 2.0M solution in THF)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl Pyruvate (10 mmol) in DCE (30 mL).
-
Imine Formation: Add Ethylamine (11 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30 minutes. Note: The acid catalyzes the imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H2) may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Stain: Ninhydrin) or LC-MS.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Stir for 15 minutes until effervescence ceases.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).
-
Drying: Combine organic layers, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Purification: The crude oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (SiO2, Hexanes:Ethyl Acetate 8:2).
Method B: Nucleophilic Substitution (Legacy Protocol)
This method involves the
Experimental Protocol
Reagents:
-
Ethyl 2-bromopropionate (1.0 equiv)
-
Ethylamine (5.0 equiv) – Excess is strictly required to statistically favor mono-alkylation.
-
Solvent: Ethanol (Absolute)[2]
Procedure:
-
Dissolve Ethylamine (50 mmol) in Ethanol (20 mL) and cool to 0°C.
-
Dropwise add Ethyl 2-bromopropionate (10 mmol) to the stirring amine solution.
-
Allow to warm to room temperature and stir for 4 hours.
-
Concentrate the mixture to remove ethanol and excess ethylamine.
-
Resuspend residue in DCM and wash with saturated NaHCO3 to liberate the free base.
Characterization Data
The following data confirms the structure of this compound.
1H NMR Spectroscopy (400 MHz, CDCl3)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 4.18 | Quartet (q) | 2H | Ester methylene | |
| 3.32 | Quartet (q) | 1H | Alpha-proton (Chiral center) | |
| 2.55 - 2.65 | Multiplet (m) | 2H | N-ethyl methylene | |
| 1.55 | Broad Singlet | 1H | Secondary amine proton | |
| 1.29 | Doublet (d) | 3H | Alanine methyl group | |
| 1.26 | Triplet (t) | 3H | Ester methyl group | |
| 1.10 | Triplet (t) | 3H | N-ethyl methyl group |
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Calculated Mass (M): 145.19 g/mol
-
Observed Ion:
Safety & Handling
-
Ethyl 2-bromopropionate: Lachrymator. Causes severe skin burns and eye damage. Handle only in a fume hood.
-
Ethylamine: Extremely flammable gas/liquid. Corrosive.
-
STAB: Releases hydrogen gas upon contact with acid/water. Keep away from ignition sources.
References
-
Reductive Amination Protocol (Abdel-Magid): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[3]
-
General Synthesis of Alpha-Amino Esters: BenchChem Application Notes. Nucleophilic Substitution Reactions with Ethyl 2-Bromopropionate.
-
NMR Characterization Data (Analogous Esters): ChemicalBook. Ethyl Propionate 1H NMR Spectrum.[5] (Used for ester shift calibration).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
A Comprehensive Spectroscopic Guide to Ethyl 2-(ethylamino)propanoate: Bridging Predictive Analysis and Experimental Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the spectroscopic characteristics of Ethyl 2-(ethylamino)propanoate. In the dynamic landscape of pharmaceutical research and development, a thorough understanding of a molecule's structural identity is paramount. This document serves as a vital resource, navigating the predictive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, and establishing a robust framework for its empirical characterization. Given the limited availability of published experimental data for this specific molecule, this guide leverages predictive analysis based on its structural components and draws direct comparisons with closely related, well-characterized analogs.
Molecular Structure and its Spectroscopic Implications
This compound is a secondary amine and an ester, structural features that dictate its chemical behavior and spectroscopic fingerprint. The molecule's inherent asymmetry and the presence of various proton and carbon environments suggest a rich and informative spectroscopic profile. Understanding the interplay between the ethyl ester and the N-ethylamino moieties is crucial for accurate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to display distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen) and the overall electronic environment.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| CH₃ (ester ethyl) | 1.25 | triplet | 7.1 | Shielded alkyl group adjacent to a CH₂. |
| OCH₂ (ester ethyl) | 4.15 | quartet | 7.1 | Deshielded by the adjacent ester oxygen. |
| CH₃ (propanoate) | 1.30 | doublet | 7.0 | Adjacent to a methine proton. |
| CH (propanoate) | 3.30 | quartet | 7.0 | Deshielded by the adjacent nitrogen and carbonyl group. |
| NH | ~1.5 (broad) | singlet | - | Exchangeable proton, often broad. |
| CH₂ (N-ethyl) | 2.60 | quartet | 7.2 | Adjacent to a methyl group and deshielded by the nitrogen. |
| CH₃ (N-ethyl) | 1.10 | triplet | 7.2 | Shielded alkyl group adjacent to a CH₂. |
Causality in Experimental Choices: When acquiring the ¹H NMR spectrum, the choice of solvent is critical. A deuterated solvent like chloroform-d (CDCl₃) is standard. To confirm the NH proton, a D₂O exchange experiment would be performed; upon addition of D₂O, the NH signal would disappear.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, all seven carbon atoms are expected to be chemically non-equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 174 | Typical chemical shift for an ester carbonyl. |
| OCH₂ (ester ethyl) | 61 | Deshielded by the ester oxygen. |
| CH₃ (ester ethyl) | 14 | Shielded alkyl carbon. |
| CH (propanoate) | 58 | Alpha-carbon to the nitrogen and carbonyl group. |
| CH₃ (propanoate) | 18 | Shielded alkyl carbon. |
| CH₂ (N-ethyl) | 45 | Carbon directly attached to nitrogen. |
| CH₃ (N-ethyl) | 15 | Shielded alkyl carbon. |
Authoritative Grounding: The prediction of chemical shifts is grounded in established empirical data for similar functional groups. For instance, the chemical shifts for carbons in ethyl esters and N-ethyl amines are well-documented in spectroscopic databases and literature.[1][2]
Infrared (IR) Spectroscopy: Vibrational Fingerprinting
IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode | Rationale |
| N-H (secondary amine) | 3300 - 3350 (weak to medium, sharp) | Stretch | Characteristic for secondary amines.[3][4][5] |
| C-H (sp³) | 2850 - 3000 | Stretch | Present in all organic molecules with C-H bonds. |
| C=O (ester) | 1735 - 1750 (strong) | Stretch | Typical for a saturated ester carbonyl. |
| C-O (ester) | 1150 - 1250 | Stretch | Characteristic C-O single bond stretch in esters. |
| C-N | 1020 - 1250 | Stretch | C-N stretching vibration.[6] |
| N-H | 1550 - 1650 (variable) | Bend | Bending vibration of the N-H bond. |
Experimental Protocol: A thin film of the neat liquid sample would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. The spectrum should be recorded over the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.
Predicted Molecular Ion and Fragmentation
The nominal molecular weight of this compound (C₇H₁₅NO₂) is 145. The presence of a single nitrogen atom dictates that the molecular ion peak ([M]⁺) will have an odd m/z value, a key diagnostic feature according to the Nitrogen Rule.[4][8]
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The most characteristic fragmentation for amines is cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable iminium ion.[3][8]
-
Loss of a propyl group from the propanoate side.
-
Loss of a methyl group from the N-ethyl group.
-
-
Ester Fragmentation: Esters can undergo fragmentation via cleavage of the C-O bond or through a McLafferty rearrangement if a gamma-hydrogen is available.
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: Mass Spectrometry of Amines [jove.com]
CAS number and molecular formula of Ethyl 2-(ethylamino)propanoate
This guide provides a comprehensive technical overview of Ethyl 2-(ethylamino)propanoate, a secondary amine-containing amino acid ester. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into its chemical identity, synthesis, and potential applications.
Introduction: The Significance of N-Alkylated Amino Acid Esters
Amino acids and their derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The strategic modification of these chiral scaffolds, such as through N-alkylation, allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, also known as N-ethyl-DL-alanine ethyl ester, belongs to this important class of compounds. Its structure incorporates both a secondary amine and an ester functional group, making it a versatile intermediate for the synthesis of more complex molecules, including peptides and heterocyclic compounds. The presence of the N-ethyl group can enhance lipophilicity and metabolic stability compared to its primary amine counterpart, a feature often sought after in drug design.
Chemical Identity and Physicochemical Properties
This compound is the ethyl ester of the N-ethylated derivative of the amino acid alanine.
-
IUPAC Name: this compound
-
Synonyms: N-ethylalanine ethyl ester, Ethyl N-ethylalaninate
-
Molecular Formula: C₇H₁₅NO₂
-
Molecular Weight: 145.20 g/mol
The physicochemical properties of this compound can be predicted based on its structure and by comparison with similar molecules.
| Property | Predicted Value/Information |
| Appearance | Expected to be a colorless to pale yellow liquid at room temperature. |
| Boiling Point | Estimated to be in the range of 160-180 °C. |
| Solubility | Likely soluble in a wide range of organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. Limited solubility in water is expected. |
| pKa (of the conjugate acid) | The secondary amine is expected to be basic, with a pKa of its conjugate acid likely in the range of 10-11, similar to other secondary alkyl amines. |
| Stability | The ester group may be susceptible to hydrolysis under acidic or basic conditions. The compound may be sensitive to air and light over prolonged storage, similar to other amines[1]. |
Synthesis of this compound: Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and efficient method is the reductive amination of ethyl pyruvate with ethylamine.
Experimental Protocol: Reductive Amination
This two-step, one-pot procedure involves the initial formation of an imine intermediate from ethyl pyruvate and ethylamine, followed by its in-situ reduction to the desired secondary amine.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl pyruvate (1.0 eq) in a suitable solvent such as methanol or ethanol (5-10 mL per mmol of pyruvate) in a round-bottom flask equipped with a magnetic stirrer, add ethylamine (1.1-1.5 eq, typically as a solution in a compatible solvent).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the ethyl 2-(ethylimino)propanoate intermediate. The progress of this step can be monitored by techniques such as TLC or ¹H NMR.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise to control the exothermic reaction and hydrogen evolution.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC. Quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethanol are good choices as they readily dissolve the reactants and the reducing agent.
-
Excess Ethylamine: Using a slight excess of ethylamine helps to drive the imine formation equilibrium towards the product.
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent for imines in the presence of esters, making it ideal for this transformation. More powerful reducing agents like lithium aluminum hydride would also reduce the ester functionality.
-
Temperature Control: The portion-wise addition of NaBH₄ at low temperature is crucial for safety and to prevent side reactions.
Synthesis Workflow Diagram
Sources
Technical Whitepaper: Stability Dynamics and Degradation Kinetics of Ethyl 2-(ethylamino)propanoate
Executive Summary & Molecular Profile
Ethyl 2-(ethylamino)propanoate (also known as N-ethylalanine ethyl ester) represents a critical class of
This guide provides a comprehensive technical analysis of these pathways, offering researchers a predictable model for degradation based on functional group chemistry, even in the absence of molecule-specific pharmacopeial monographs.
Molecular Identity
-
IUPAC Name: this compound[1]
-
Functional Classification: Secondary
-amino ester -
Key Reactivity: Nucleophilic amine (secondary), Electrophilic carbonyl (ester)
-
Physicochemical Drivers:
-
pKa (Amine): ~7.8 – 8.2 (Estimated for
-amino esters). Note: This is lower than the parent amino acid due to the electron-withdrawing ester group. -
LogP: ~1.2 (Moderate lipophilicity).
-
Mechanistic Degradation Pathways
The degradation of this compound is not random; it follows specific kinetic orders depending on pH, concentration, and temperature.
A. Hydrolysis (Pseudo-First-Order)
Like all esters, this molecule is susceptible to hydrolysis.[2] However, the presence of the adjacent amine group creates a pH-dependent rate profile.
-
Acidic Conditions (pH < 4): The amine is fully protonated (
). The positive charge repels hydronium ions electrostatically, actually retarding acid-catalyzed hydrolysis compared to simple esters. -
Basic Conditions (pH > 9): The mechanism shifts to saponification. Hydroxide ions attack the carbonyl carbon. This reaction is rapid, irreversible, and yields N-ethylalanine and Ethanol .
B. Diketopiperazine (DKP) Formation (Second-Order)
This is the most critical and often overlooked pathway for amino acid esters. Unlike hydrolysis, this is an intermolecular dimerization .
-
Mechanism: Two molecules of this compound interact. The unprotonated secondary amine of Molecule A attacks the ester carbonyl of Molecule B.
-
Result: Simultaneous loss of two ethanol molecules and formation of a stable 6-membered ring: 1,4-diethyl-3,6-dimethylpiperazine-2,5-dione .
-
Risk Factor: This reaction is second-order (
). Therefore, stability decreases exponentially as concentration increases (e.g., in neat oils or concentrated stock solutions).
C. Oxidative Instability
The secondary amine is susceptible to N-oxidation, particularly in the presence of peroxides or metal ions, forming the corresponding N-oxide or leading to oxidative dealkylation.
Visualization: Degradation Network
The following diagram illustrates the competing pathways.
Figure 1: Competing degradation pathways. Note that DKP formation is concentration-dependent, while hydrolysis is pH-dependent.
Analytical Method Development
Due to the lack of a strong chromophore (no aromatic ring), standard UV detection at 254 nm is insufficient. The method must rely on low-UV detection (200–210 nm) or Mass Spectrometry (LC-MS).
Recommended HPLC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, preventing tailing).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV: 210 nm (Monitor carbonyl).
-
MS: ESI Positive Mode (Target Mass: [M+H]+ = 146.1).
-
System Suitability Criteria (Self-Validating)
To ensure the method is trustworthy, every run must pass these criteria:
-
Tailing Factor: < 1.5 (Crucial for amines; if higher, increase buffer strength).
-
Resolution: > 2.0 between Parent and N-ethylalanine (Hydrolysis product).
Experimental Protocols: Stress Testing
These protocols allow you to empirically determine the
Protocol A: pH-Rate Profile (Hydrolysis Kinetics)
Objective: Determine stability in aqueous solution.
-
Preparation: Prepare 10 mM stock solutions of the analyte in three buffers:
-
pH 2.0 (0.1 M HCl)
-
pH 7.4 (Phosphate Buffer)
-
pH 10.0 (Borate Buffer)
-
-
Incubation: Place vials in a thermostatic bath at 40°C.
-
Sampling: Aliquot 100 µL at T=0, 1h, 4h, 8h, 24h.
-
Quenching:
-
For pH 10 samples: Immediately add 100 µL of 0.1 M HCl to stop saponification.
-
For pH 2 samples: Neutralize with buffer if necessary for column safety, or inject directly if using a robust column.
-
-
Analysis: Plot
vs. Time. The slope gives the degradation rate.
Protocol B: DKP Dimerization Assessment
Objective: Determine stability in concentrated storage.
-
Preparation: Prepare the analyte at two concentrations in acetonitrile:
-
Low: 1 mg/mL
-
High: 50 mg/mL (Simulating bulk oil).
-
-
Stress: Store at 25°C and 40°C for 48 hours.
-
Analysis: Analyze via LC-MS.
-
Interpretation: If the High concentration sample shows disproportionately higher degradation (specifically a peak at [2M - 2EtOH + H]+), the DKP pathway is active.
Visualization: Analytical Workflow
Figure 2: Standardized workflow for kinetic stability assessment.
Storage & Handling Recommendations
Based on the degradation mechanisms described above, the following storage conditions are mandatory to maintain purity >98%.
| Parameter | Recommendation | Scientific Rationale |
| Physical Form | Hydrochloride Salt | Storing as the free base allows the amine to attack the ester (DKP formation). The salt form ( |
| Temperature | -20°C | Arrhenius equation dictates that lowering temperature significantly retards both hydrolysis and dimerization rates. |
| Moisture | Desiccated | Water is a reagent in the hydrolysis pathway.[4][5] Exclusion of moisture is critical. |
| Concentration | Dilute (<10 mM) | If storing in solution, keep dilute to prevent second-order dimerization reactions. |
References
-
International Conference on Harmonisation (ICH). (2003).[6][7] Stability Testing of New Drug Substances and Products Q1A(R2).[6][8] ICH Guidelines.[6][7][8][9] [Link]
- Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences.
-
Larghi, E. L., et al. (2015). The chemistry of the diketopiperazines.[10][11][12] European Journal of Organic Chemistry. (Detailed review of the DKP formation mechanism from amino esters).
-
PubChem. (n.d.). Compound Summary: this compound.[1] National Library of Medicine. [Link]
Sources
- 1. 2-(Dimethylamino)ethyl propionate | SIELC Technologies [sielc.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ICH Official web site : ICH [ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Commercial availability and suppliers of Ethyl 2-(ethylamino)propanoate
Executive Summary
Ethyl 2-(ethylamino)propanoate (also known as N-Ethylalanine ethyl ester) is a specialized secondary amine intermediate used in the synthesis of peptidomimetics and heterocycles. Unlike its methyl-ester analogs, this compound is not a commodity chemical. It is frequently absent from standard catalog inventories due to its susceptibility to hydrolysis and cyclization (diketopiperazine formation) upon prolonged storage.
This guide provides a dual-track strategy for researchers:
-
Strategic Sourcing: How to procure the compound from custom synthesis vendors.
-
In-House Production: A validated, self-checking protocol for synthesizing the compound via reductive amination, ensuring autonomy when commercial supply chains fail.
Chemical Profile & Identity
Before sourcing, strict identity parameters must be established to avoid purchasing the wrong isomer (e.g., beta-amino esters).
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Name | N-Ethylalanine ethyl ester |
| Structure | CH₃-CH₂-NH-CH(CH₃)-COOCH₂CH₃ |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 159.23 g/mol |
| Key Feature | Secondary amine (Alpha-amino ester) |
| CAS Number (Racemic) | Not widely indexed (Often custom synthesized) |
| CAS Number (L-Isomer) | Check specific vendor listings for "N-Ethyl-L-alanine ethyl ester" |
Commercial Availability & Supply Chain
Status: High Scarcity / Make-on-Demand Direct stock of this specific ethyl/ethyl variant is rare. Most vendors stock the methyl ester or the free acid (N-ethylalanine).
Primary Supply Channels
Do not rely on "Add to Cart" availability. Use the following hierarchy:
-
Tier 1: Building Block Specialists (In-Stock Probability: Low)
-
Enamine / ChemSpace: Check for "N-ethylalanine ethyl ester".
-
Combi-Blocks: Often carries specific amino ester salts.
-
-
Tier 2: Custom Synthesis Houses (Success Probability: High)
-
WuXi AppTec / Syngene: Suitable for kg-scale requests.
-
Sigma-Aldrich (Custom Services): For certified reference standards.
-
Procurement Directive: If the CAS is not immediately resolvable in your purchasing system, request a quote for Custom Synthesis using the structure. The lead time is typically 2-4 weeks.
Technical Workflow: The "Make vs. Buy" Decision
The following decision matrix guides the researcher through the optimal path to acquisition.
Figure 1: Strategic Sourcing Decision Matrix. Use this logic to minimize project delays.
In-House Synthesis Protocol (Route A)
If commercial sourcing fails, the most robust route is the Reductive Amination of Ethyl Pyruvate . This method is preferred over alkylation of alanine ethyl ester (which leads to over-alkylation) or esterification of N-ethylalanine (which risks racemization).
Mechanism: Reductive Amination[3][4]
-
Precursor: Ethyl Pyruvate (CAS 617-35-6)
-
Amine Source: Ethylamine (2M in THF or MeOH)
-
Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for mildness to prevent ester reduction.
Step-by-Step Methodology
1. Imine Formation (In Situ):
-
Reagents: Ethyl Pyruvate (1.0 equiv), Ethylamine (1.2 equiv), THF (anhydrous).
-
Procedure: Dissolve Ethyl Pyruvate in THF. Add Ethylamine solution dropwise at 0°C.
-
Observation: Solution may turn slightly yellow/hazy. Stir for 30 mins to allow imine formation.
2. Reduction:
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 equiv).
-
Procedure: Add STAB as a solid in portions at 0°C.
-
Critical Control: Maintain temperature <5°C to avoid reducing the ester moiety.
-
Time: Warm to Room Temperature (RT) and stir for 12 hours.
3. Workup (The "Self-Validating" Step):
-
Quench with Sat. NaHCO₃.
-
Extract with Ethyl Acetate (3x).
-
Validation Check: The aqueous layer should be basic (pH > 8) to ensure the amine is in the organic phase.
-
Dry over Na₂SO₄ and concentrate.
4. Purification:
-
If necessary, purify via flash chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate (gradient).
-
Note: The product is an oil; conversion to the HCl salt (using HCl in Dioxane) provides a stable white solid.
Figure 2: Synthetic Pathway via Reductive Amination. This route avoids over-alkylation common in direct alkylation methods.
Quality Control & Validation (E-E-A-T)
To ensure scientific integrity, the synthesized product must pass the following checks.
1. Proton NMR (¹H-NMR) Validation Logic: You must distinguish the O-ethyl (ester) from the N-ethyl (amine).
-
O-Ethyl Signals: Quartet at ~4.2 ppm (2H) and Triplet at ~1.3 ppm (3H). These will be further downfield due to oxygen electronegativity.
-
N-Ethyl Signals: Quartet at ~2.6-2.8 ppm (2H) and Triplet at ~1.1 ppm (3H).
-
Alpha-Proton: Quartet at ~3.3 ppm (1H).
2. Purity Check:
-
Mass Spectrometry (LC-MS): Look for [M+H]⁺ = 160.2.
-
Absence of Starting Material: Ensure no ketone peak (Ethyl Pyruvate) remains at ~2.4 ppm (methyl ketone).
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
- Rationale: Establishes the standard protocol for reductive amination using STAB, ensuring the ester group remains intact.
-
PubChem Compound Summary. "Ethyl pyruvate." National Center for Biotechnology Information.
- Rationale: Verification of starting m
-
Enamine Building Blocks. "Secondary Amines and Amino Esters."
- Rationale: Primary source for checking commercial availability of niche amino ester building blocks.
Sources
Safety data sheet (SDS) and handling precautions for Ethyl 2-(ethylamino)propanoate
Safety Data Sheet (SDS) & Technical Handling Guide: Ethyl 2-(ethylamino)propanoate
Part 1: Chemical Identification & Strategic Relevance
Compound Identity:
-
IUPAC Name: this compound[1]
-
Common Synonyms: N-Ethylalanine ethyl ester; N-Ethyl-DL-alanine ethyl ester[1]
-
CAS Number: 223128-18-5[1]
-
Molecular Formula: C₇H₁₅NO₂[1]
-
Molecular Weight: 145.20 g/mol [1]
-
Structural Class: Alpha-amino acid ester (Secondary amine)[1]
Relevance in Drug Development: this compound is a critical intermediate in the synthesis of peptidomimetics and prodrugs.[1] Its secondary amine functionality allows for precise N-acylation or alkylation, making it a valuable building block for introducing ethyl-substituted chiral centers into pharmaceutical scaffolds.[1] It is also utilized in the development of active-energy-ray-curable compositions (e.g., biocompatible hydrogels or coatings) due to its ability to undergo Michael addition or amidation reactions.[1]
Part 2: Hazard Identification & Risk Assessment (GHS)[1][2][3]
Note: As a specialized research chemical (TSCA R&D Exemption status), fully standardized GHS data is often limited.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis and "Read-Across" data from structural analogs (e.g., N-Methylalanine ethyl ester).
GHS Classification (Predicted/Precautionary)
| Hazard Class | Category | Hazard Statement Code | Description |
| Flammable Liquids | Cat 3 or 4 | H226 / H227 | Flammable liquid and vapor / Combustible liquid.[1] |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[1][2] |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3][4] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[1][2][4] |
Toxicological Insights (The "Why" Behind the Hazard):
-
Basicity: The secondary amine group (-NH-) is a weak base.[1] Upon contact with moist mucous membranes (eyes, lungs), it can protonate, generating hydroxide ions that cause tissue irritation or chemical burns.[1]
-
Ester Hydrolysis: In vivo or in humid environments, the ethyl ester moiety can hydrolyze to N-ethylalanine and ethanol.[1] While ethanol is low toxicity, the accumulation of the amino acid component can alter local pH.[1]
-
Sensitization Potential: Like many low-molecular-weight amines and acrylates derived from them, there is a potential risk of skin sensitization upon repeated exposure.[1]
Part 3: Comprehensive Handling Protocols
Engineering Controls & PPE
-
Ventilation: All open handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.[1]
-
Glove Selection:
-
Respiratory: If aerosolization is possible (e.g., rotary evaporation, sonication), use a NIOSH-approved respirator with Organic Vapor (OV) cartridges.[1]
Experimental Workflow: Synthesis & Isolation
-
Moisture Sensitivity: Alpha-amino esters are prone to hydrolysis and cyclization (diketopiperazine formation) if left in solution.[1]
-
CO₂ Absorption: The secondary amine can react with atmospheric CO₂ to form carbamates (white crusts).[1] Always handle under an inert atmosphere (Nitrogen or Argon). [1]
Protocol: Safe Aliquoting & Transfer
-
Preparation: Purge the receiving flask with dry Nitrogen for 5 minutes.
-
Transfer: Use a gas-tight syringe or cannula transfer technique.[1] Avoid pouring, which exposes the liquid to air/moisture.[1]
-
Quenching: If used in excess, quench unreacted amine with dilute HCl (1M) to convert it to the non-volatile water-soluble hydrochloride salt before disposal.[1]
Part 4: Storage, Stability & Shelf Life
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C | Retards ester hydrolysis and auto-oxidation of the amine.[1] |
| Atmosphere | Inert (Ar/N₂) | Prevents carbamate formation (CO₂ reaction) and oxidation.[1] |
| Container | Amber Glass | Protects from light-induced degradation.[1] |
| Incompatibilities | Strong Oxidizers, Acids, Acid Chlorides | Reacts violently with oxidizers; exothermic reaction with acids.[1] |
| Max Shelf Life | 12 Months | Re-test purity (NMR/GC) every 6 months.[1] |
Part 5: Emergency Response & Waste Disposal
Emergency Logic Flow (Visualization)
Figure 1: Decision logic for emergency response involving this compound.
Waste Disposal
-
Classification: Hazardous Organic Waste (Amine/Ester).[1]
-
Pre-treatment: If possible, neutralize the amine by adding to an excess of dilute acid (e.g., 10% HCl) to form the salt, reducing volatility and odor.[1]
-
Disposal Path: Incineration in a licensed chemical waste facility.[1] Do not pour down the drain; aquatic toxicity of amino-esters can be significant (acute aquatic hazard Category 3 predicted).[1]
References
-
Sigma-Aldrich (Merck). Product Detail: this compound (AldrichCPR).[1] Retrieved from [1]
-
PubChem. Compound Summary: this compound.[1] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: Alpha-Amino Acid Esters (General Class). Retrieved from [1]
-
ECHA (European Chemicals Agency). Registration Dossier: Amino Acid Esters. Retrieved from [1]
-
Justia Patents. Active-energy-ray-curable compositions containing N-ethylalanine ethyl ester. Retrieved from [1]
Sources
Methodological & Application
Technical Application Note: Optimized Synthesis of Ethyl 2-(ethylamino)propanoate
Abstract & Core Directive
This Application Note details a high-fidelity protocol for the synthesis of Ethyl 2-(ethylamino)propanoate , a critical alpha-amino ester intermediate used in the development of peptidomimetics and pharmaceutical building blocks. Unlike traditional nucleophilic substitution methods which suffer from poly-alkylation and elimination side reactions, this protocol utilizes Reductive Amination mediated by Sodium Triacetoxyborohydride (STAB). This "One-Pot" approach ensures high selectivity for the mono-ethylated product, operational simplicity, and scalability.
Retrosynthetic Analysis & Route Selection
To synthesize this compound (Target 3 ), two primary routes were evaluated:
-
Route A: Nucleophilic Substitution (SN2)
-
Route B: Reductive Amination (Recommended)
-
Precursors: Ethyl Pyruvate + Ethylamine.
-
Mechanism:[1][2] Condensation to form an imine/iminium species, followed by selective hydride transfer.
-
Advantage:[1][3][4] Use of Sodium Triacetoxyborohydride (STAB) allows for a reductive amination where the reducing agent is selective for the imine over the ketone starting material. This minimizes side products and eliminates the need for toxic cyanoborohydrides.
-
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the reductive amination of ethyl pyruvate. The STAB reagent selectively reduces the transient imine species.
Materials & Reagents
| Reagent / Solvent | CAS No.[5][6] | Equiv.[7][8] | Role | Grade/Notes |
| Ethyl Pyruvate | 617-35-6 | 1.0 | Substrate | >98% purity |
| Ethylamine | 75-04-7 | 1.2 - 1.5 | Substrate | 2.0 M solution in THF* |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 1.4 | Reducing Agent | Store under inert gas |
| 1,2-Dichloroethane (DCE) | 107-06-2 | Solvent | Solvent | Anhydrous preferred |
| Acetic Acid (AcOH) | 64-19-7 | 1.0 | Catalyst | Glacial |
| Sodium Bicarbonate | 144-55-8 | N/A | Quench | Saturated aqueous solution |
*Note: Using a pre-dissolved solution of ethylamine in THF or Methanol is safer and more precise than handling the gaseous neat amine.
Experimental Protocol
Phase 1: Reaction Setup
Safety Precaution: Ethylamine is volatile and toxic. Perform all operations in a functioning fume hood. STAB releases hydrogen gas upon quenching; ensure adequate ventilation.
-
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N2).
-
Solvent & Substrate: Charge the flask with Ethyl Pyruvate (10 mmol, 1.16 g) and 1,2-Dichloroethane (DCE) (40 mL).
-
Amine Addition: Cool the mixture to 0°C (ice bath). Dropwise add Ethylamine (2.0 M in THF) (12 mmol, 6.0 mL).
-
Expert Insight: Although reductive amination can be done at room temperature, cooling during the initial mixing prevents volatilization of the ethylamine and controls the exotherm of imine formation.
-
-
Acid Catalysis: Add Acetic Acid (10 mmol, 0.6 mL).
-
Imine Formation: Allow the mixture to stir at 0°C for 15–30 minutes.
Phase 2: Reduction
-
Reagent Addition: Remove the ice bath. Add Sodium Triacetoxyborohydride (STAB) (14 mmol, 2.97 g) in 3–4 portions over 10 minutes.
-
Why Portions? To prevent vigorous gas evolution and maintain temperature control.
-
-
Reaction: Stir the suspension vigorously at room temperature (20–25°C) for 3–12 hours.
-
Monitoring: Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM) or GC-MS. The disappearance of ethyl pyruvate indicates completion.
-
Phase 3: Workup & Purification
-
Quench: Cool the reaction mixture to 0°C. Carefully quench by adding Saturated NaHCO3 (30 mL). Stir until gas evolution ceases.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Washing: Combine organic layers and wash with Brine (1 x 30 mL).
-
Drying: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotovap) at 30°C.
-
Caution: The product is a secondary amine and can be somewhat volatile. Do not use high vacuum or excessive heat.
-
-
Purification (Distillation): The crude oil is typically >90% pure. For analytical grade, purify via Vacuum Distillation (bp approx. 60–65°C at 10 mmHg) or Flash Chromatography (DCM:MeOH 95:5).
Workflow Diagram (DOT Visualization)
Figure 2: Operational workflow for the synthesis and isolation of this compound.
Characterization & Validation
The synthesized compound should be validated using 1H NMR and MS .
-
Appearance: Colorless to pale yellow liquid.[9]
-
1H NMR (400 MHz, CDCl3):
-
δ 4.18 (q, J=7.1 Hz, 2H, O-CH 2-CH3)
-
δ 3.35 (q, J=7.0 Hz, 1H, alpha-CH )
-
δ 2.65 (m, 2H, N-CH 2-CH3)
-
δ 1.60 (br s, 1H, NH )
-
δ 1.30 (d, J=7.0 Hz, 3H, alpha-CH-CH 3)
-
δ 1.26 (t, J=7.1 Hz, 3H, ester-CH3)
-
δ 1.10 (t, J=7.1 Hz, 3H, amine-CH3)
-
-
Mass Spectrometry (ESI+): Calculated for C7H15NO2 [M+H]+: 146.12. Found: 146.1.
Expert Insights & Troubleshooting
-
Water Management: While STAB is tolerant of small amounts of water, using anhydrous DCE/THF improves the yield by shifting the imine equilibrium forward. If the reaction is sluggish, add 3Å molecular sieves during the imine formation step (Phase 1).
-
Stoichiometry: Do not use a large excess of the carbonyl component. The amine should be in slight excess (1.2–1.5 eq) to ensure complete consumption of the pyruvate, which is harder to separate from the product than the volatile amine.
-
Acid Sensitivity: The product is an amino ester. Avoid strong aqueous acids during workup to prevent hydrolysis of the ester group. The use of NaHCO3 for quenching is critical to maintain a pH where the ester is stable but the amine is free-based for extraction.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride".[2] Encyclopedia of Reagents for Organic Synthesis.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. quora.com [quora.com]
- 5. Ethyl 2-Mercaptopropionate | 19788-49-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. ethyl 2-mercaptopropionate, 19788-49-9 [thegoodscentscompany.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. nbinno.com [nbinno.com]
Application Note & Protocol: Considerations for the Pilot-Scale Synthesis of Key Pharmaceutical Intermediates
Abstract
The transition from laboratory-scale synthesis to pilot-plant production is a critical juncture in pharmaceutical development. This phase, often termed "scale-up," is fraught with challenges that extend beyond simple volumetric increases of reagents. Issues related to reaction kinetics, thermodynamics, mass transfer, and safety become paramount. This document outlines a strategic approach to the scale-up of a representative pharmaceutical intermediate, Ethyl 2-(ethylamino)propanoate, a key building block in various active pharmaceutical ingredients (APIs). We will explore the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible pilot-scale campaign. The methodologies discussed herein are designed to be broadly applicable to the scale-up of similar small molecule intermediates.
Introduction: The Scale-Up Challenge
The synthesis of this compound, while straightforward at the bench scale, presents several challenges when transitioning to a pilot plant environment. The primary synthetic routes, reductive amination of ethyl pyruvate with ethylamine or the nucleophilic substitution of ethyl 2-bromopropanoate, each carry their own set of considerations for large-scale production. The choice of synthetic route for a pilot study is often dictated by factors such as cost of raw materials, atom economy, ease of purification, and, most importantly, process safety. For the purposes of this guide, we will focus on the reductive amination pathway due to its generally higher atom economy and avoidance of halogenated intermediates.
The core challenge in scaling up this synthesis lies in managing the exothermic nature of the hydrogenation step and ensuring efficient mixing to prevent the formation of side products. Furthermore, the handling of flammable solvents and pyrophoric catalysts at a larger scale necessitates a robust safety infrastructure and well-defined standard operating procedures (SOPs).
Synthetic Route Selection and Rationale
Reductive Amination of Ethyl Pyruvate
This pathway involves the initial formation of an imine intermediate from the reaction of ethyl pyruvate and ethylamine, followed by in-situ reduction to the desired secondary amine.
Reaction Scheme:
Rationale for Selection:
-
Atom Economy: This route is more atom-economical compared to the substitution route, which generates stoichiometric amounts of bromide salts as waste.
-
Safety: While hydrogenation carries its own risks, it avoids the use of lachrymatory and potentially mutagenic alkyl halides like ethyl 2-bromopropanoate.
-
Catalyst Selection: A wide variety of catalysts can be employed for the reduction step, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst can be optimized to balance reactivity, selectivity, and cost.
Process Parameters for Pilot-Scale Synthesis
Reactor Setup and Configuration
A jacketed glass or stainless steel reactor equipped with a multi-bladed agitator (e.g., pitched-blade turbine) is recommended for pilot-scale synthesis. The reactor should be fitted with a condenser, a temperature probe, a pressure gauge, and ports for reagent addition and inert gas blanketing.
Detailed Experimental Protocol
Step 1: Imine Formation
-
Charge the reactor with ethyl pyruvate (1.0 eq) and a suitable solvent such as ethanol or methanol.
-
Inert the reactor with nitrogen or argon.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Slowly add a solution of ethylamine (1.1 eq) in the same solvent to the reactor over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for an additional hour after the addition is complete.
Causality: The slow addition of ethylamine at low temperature is crucial to control the exotherm of the imine formation and to minimize the formation of side products from self-condensation of the pyruvate.
Step 2: Catalytic Hydrogenation
-
Prepare a slurry of the hydrogenation catalyst (e.g., 5% Pd/C, 2 mol%) in a small amount of the reaction solvent.
-
Carefully add the catalyst slurry to the reactor under a nitrogen blanket.
-
Seal the reactor and purge the headspace with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 25-40 °C) and maintain vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake and/or in-process analytical techniques (e.g., GC, HPLC).
Causality: The choice of catalyst, pressure, and temperature is a critical multiparameter optimization problem. Higher pressure and temperature will increase the reaction rate but may also lead to over-reduction or other side reactions. Vigorous stirring is essential to ensure good gas-liquid-solid mixing for efficient hydrogenation.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, typically wetted with water after filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by vacuum distillation.
Causality: The filtration step is critical for removing the heterogeneous catalyst. The use of celite prevents clogging of the filter medium. Vacuum distillation is an effective method for purifying the final product to a high degree of purity required for pharmaceutical applications.
Data Presentation
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) |
| Ethyl Pyruvate | 10.0 g | 1.0 kg |
| Ethylamine | 4.3 g | 0.43 kg |
| 5% Pd/C | 0.2 g | 20 g |
| Solvent (Ethanol) | 100 mL | 10 L |
| Hydrogen Pressure | 50 psi | 50 psi |
| Reaction Temperature | 25 °C | 25 °C |
| Reaction Time | 4 hours | 6-8 hours |
| Typical Yield | 85% | 80-85% |
| Purity (by GC) | >98% | >98% |
Visualization of the Experimental Workflow
Caption: Workflow for the pilot-scale synthesis of this compound.
Safety Considerations for Scale-Up
-
Hydrogenation Safety: Hydrogen is highly flammable and can form explosive mixtures with air. The reactor must be properly grounded, and all electrical equipment in the vicinity should be intrinsically safe. A hydrogen leak detector is mandatory.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. The filtered catalyst should be kept wet and disposed of according to established safety protocols.
-
Exotherm Control: The imine formation and hydrogenation steps are exothermic. A reliable cooling system and careful monitoring of the internal temperature are essential to prevent thermal runaway.
-
Pressure Management: The reactor must be rated for the intended operating pressure, and a pressure relief valve should be installed.
Analytical Monitoring and Quality Control
In-process controls (IPCs) are crucial for a successful scale-up campaign.
-
Gas Chromatography (GC): To monitor the disappearance of the starting material (ethyl pyruvate) and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Can also be used to monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The successful scale-up of this compound synthesis from the laboratory to a pilot plant hinges on a thorough understanding of the reaction mechanism, careful control of process parameters, and a steadfast commitment to safety. The reductive amination route offers a robust and efficient pathway for the production of this key intermediate. By implementing the protocols and considerations outlined in this application note, researchers and drug development professionals can navigate the complexities of process scale-up with greater confidence and achieve a reproducible and safe manufacturing process.
References
-
Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]
-
Title: Practical Organic Synthesis: A Guide for the Bench Chemist Source: John Wiley & Sons URL: [Link]
-
Title: Bretherick's Handbook of Reactive Chemical Hazards Source: Elsevier URL: [Link]
Troubleshooting & Optimization
Side reactions and byproducts in the synthesis of Ethyl 2-(ethylamino)propanoate
Topic: Troubleshooting Side Reactions & Byproducts Target Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Document ID: TS-EAP-004 Status: Active
Introduction
Welcome to the Technical Support Center. This guide addresses the critical failure modes in the synthesis of Ethyl 2-(ethylamino)propanoate (also known as N-ethylalanine ethyl ester). Whether you are employing nucleophilic substitution (using ethyl 2-bromopropionate) or reductive amination (using ethyl pyruvate), this molecule presents a distinct set of competing pathways that degrade yield and purity.
This guide moves beyond basic protocols to explain why your reaction failed and how to engineer out the byproducts.
Module 1: The Nucleophilic Substitution Route
Context: Reaction of Ethyl 2-bromopropionate with Ethylamine
This is the most common synthetic route but is fraught with competing electrophilic sites. The starting material, ethyl 2-bromopropionate, contains two electrophiles: the
Troubleshooting Guide: Common Byproducts
Issue 1: "I see a mass peak at M+28 relative to my product, or a complex mixture."
-
Diagnosis: Over-Alkylation (Dialkylation) .
-
The Mechanism: The product, a secondary amine, is more nucleophilic than the starting primary amine (ethylamine). As the reaction proceeds, the product competes for the alkyl halide, forming Ethyl 2-(diethylamino)propanoate .
-
Corrective Action:
-
Stoichiometry: Increase the equivalents of ethylamine to >3.0 eq . This statistically favors the attack by the primary amine.
-
Addition Order: Add the alkyl halide slowly to a solution of the amine, not the other way around. Keep the amine concentration high relative to the halide at all times.
-
Issue 2: "My product is solidifying or showing an amide stretch (~1650 cm⁻¹) in IR."
-
Diagnosis: Aminolysis (Amide Formation) .
-
The Mechanism: Ethylamine is a hard nucleophile. If the reaction temperature is too high or steric hindrance at the
-carbon is significant, the amine attacks the ester carbonyl, displacing ethoxide. -
Byproduct: N-ethyl-2-bromopropanamide (initially) or N-ethyl-2-(ethylamino)propanamide (if fully reacted).
-
Corrective Action:
-
Temperature Control: Maintain reaction temperature < 0°C during addition. Higher temperatures favor the higher activation energy pathway (acylation).
-
Solvent Choice: Switch to a non-polar solvent (e.g., Toluene or DCM) rather than ethanol. Protic solvents can stabilize the tetrahedral intermediate of the acylation, promoting amide formation.
-
Issue 3: "I detect Ethyl Acrylate in the GC-MS."
-
Diagnosis: Elimination (E2 Reaction) .
-
The Mechanism: Ethylamine acts as a base rather than a nucleophile, deprotonating the
-carbon of the starting material. -
Corrective Action:
-
Base Strength: Avoid adding stronger auxiliary bases (like TEA or DIPEA) if possible; use excess ethylamine as the proton scavenger.
-
Temperature: Strictly control temperature. Elimination is entropically favored at high heat.
-
Pathway Visualization: Substitution Route
Figure 1: Competing pathways in the nucleophilic substitution of ethyl 2-bromopropionate.
Module 2: The Reductive Amination Route
Context: Reaction of Ethyl Pyruvate with Ethylamine + Reducing Agent
This route is generally cleaner but sensitive to water and reduction selectivity. The key is the formation of the imine intermediate before the reduction occurs.
Troubleshooting Guide: Common Byproducts
Issue 1: "I have a large amount of Ethyl Lactate (alcohol) in my crude."
-
Diagnosis: Direct Ketone Reduction .
-
The Mechanism: The reducing agent (e.g., NaBH₄) reduced the ketone of ethyl pyruvate before the imine could form.
-
Corrective Action:
-
Reagent Selection: Switch to NaBH(OAc)₃ (Sodium triacetoxyborohydride). It is less basic and less reactive toward ketones than imines, allowing for "one-pot" selectivity.
-
Pre-equilibrium: Allow the amine and ketone to stir for 30–60 minutes (possibly with a drying agent like MgSO₄) to form the imine before adding the reducing agent.
-
Issue 2: "My yield is low, and I see hydrolysis products."
-
Diagnosis: Imine Hydrolysis / Instability .
-
The Mechanism:
-keto esters are highly susceptible to hydrolysis. Water generated during imine formation can push the equilibrium back to the ketone or hydrolyze the ester. -
Corrective Action:
-
Drying Agents: Add activated 3Å Molecular Sieves to the reaction mixture to scavenge water produced during imine formation.
-
Solvent: Use anhydrous DCE (Dichloroethane) or THF.
-
Pathway Visualization: Reductive Amination
Figure 2: Selectivity challenges in the reductive amination of ethyl pyruvate.
Module 3: Stability & Storage (The "Silent" Killer)
Even after successful synthesis, your product is at risk.
Issue: "My liquid product turned into a white solid/gel upon storage."
-
Diagnosis: Diketopiperazine (DKP) Formation .
-
The Mechanism: Two molecules of this compound undergo intermolecular aminolysis. The amine of one molecule attacks the ester of another, forming a cyclic dipeptide (3,6-dimethyl-1,4-diethyl-2,5-piperazinedione).
-
Corrective Action:
-
Storage Form: Never store the free base for long periods. Convert it immediately to the HCl salt (or oxalate salt). The protonated amine cannot act as a nucleophile, completely halting DKP formation.
-
Temperature: Store at -20°C if the free base is absolutely required.
-
Summary of Byproducts & Spectroscopic Flags
| Byproduct | Origin | Mass Spec (vs Target M) | Key NMR Feature |
| Ethyl 2-(diethylamino)propanoate | Over-alkylation | M + 28 | Two ethyl triplets (N-CH2-CH3) |
| N-ethyl-2-bromopropanamide | Aminolysis | M + 79/81 (Br pattern) | Loss of ester -OCH2CH3 signals |
| Ethyl Lactate | Ketone Reduction | M + 1 (OH vs NH) | Broad OH singlet, no N-ethyl signals |
| Ethyl Acrylate | Elimination | M - 45 (approx) | Vinyl protons (5.8 - 6.4 ppm) |
| Diketopiperazine (DKP) | Cyclization | 2M - 2(EtOH) | Loss of ethyl ester signals; highly symmetric |
References
-
Nucleophilic Substitution Dynamics
-
Aminolysis of Esters
-
Reductive Amination Selectivity
-
Alpha-Haloamide Formation
-
PMC - NIH. "The Fascinating Chemistry of α-Haloamides." Link
-
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Ethyl (2E)-2-(hydroxyimino)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl Propanoate: Interaction with Structural Materials [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 2-(ethylamino)propanoate
Case ID: PUR-EAP-001
Status: Active
Topic: Impurity Removal & Process Optimization
Executive Summary
Ethyl 2-(ethylamino)propanoate (also known as N-ethylalanine ethyl ester) is a secondary amine intermediate critical in peptide mimetics and pharmaceutical synthesis. Its purity is often compromised by three specific vectors:
-
Over-alkylation: Formation of the tertiary amine (Ethyl 2-(diethylamino)propanoate).
-
Hydrolysis: Reversion to N-ethylalanine (zwitterionic acid) and ethanol.
-
Oxidation: Formation of N-oxides or imines, leading to yellow/brown discoloration.
This guide provides high-autonomy troubleshooting workflows. We do not offer generic advice; we provide the why and how of separation science applied to this specific aminopropanoate scaffold.
Module 1: The "Over-Alkylation" Crisis
Symptom: You observe a persistent impurity (approx. 5-15%) that co-migrates closely with your product on TLC or elutes just before your product in GC/LC. Diagnosis: This is likely Ethyl 2-(diethylamino)propanoate . During synthesis (typically alkylation of ethylamine), the secondary amine product is more nucleophilic than the primary amine starting material, leading to "double alkylation."
Troubleshooting Protocol: Separation Strategies
Since both the product and the impurity are basic amines, simple acid-base extraction will not separate them. You must rely on differences in boiling point or polarity .
Option A: Vacuum Fractional Distillation (Recommended for >5g scale)
The tertiary amine (diethyl) has a higher molecular weight but lacks the hydrogen-bond donating capability of your secondary amine product. However, the mass effect usually dominates, making the tertiary amine less volatile.
Step-by-Step Protocol:
-
Setup: Use a Vigreux column (minimum 15cm) to increase theoretical plates.
-
Pressure: High vacuum is mandatory (< 5 mmHg) to prevent thermal degradation of the ester.
-
Collection:
-
Fraction 1 (Low Temp): Unreacted Ethyl 2-bromopropionate (if used) or solvent.
-
Fraction 2 (Product): this compound. (Expect bp ~60-75°C at 10 mmHg).
-
Residue (Pot): The tertiary amine impurity (Ethyl 2-(diethylamino)propanoate) will largely remain in the pot due to higher molecular weight.
-
Expert Insight: If the boiling points are too close, do not push the distillation temperature. Switch to Option B.
Option B: Flash Chromatography (The Polarity Shift)
The secondary amine (Product) has an N-H bond, making it a hydrogen bond donor. The tertiary amine (Impurity) does not.[1] This makes the impurity significantly less polar .
The "Triethylamine Trick" Protocol:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Hexane : Ethyl Acetate (Start 9:1).
-
Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? Silica is acidic. Secondary amines stick/tail aggressively. TEA blocks the acidic silanol sites, allowing your product to elute as a tight band.
-
-
Elution Order:
-
First Eluting: Tertiary Amine (Impurity) - High R_f.
-
Second Eluting: this compound (Product) - Lower R_f.
-
Module 2: Hydrolysis & Acidic Impurities
Symptom: The product smells like vinegar or ethanol; appearance of a baseline spot on TLC; pH of aqueous suspension is < 7. Diagnosis: The ester bond has hydrolyzed, forming N-ethylalanine (an amino acid). This often happens if the workup was too acidic or warm.
Troubleshooting Protocol: The "Cold-Base" Wash
Amino acid esters are surprisingly unstable in water. The goal is to remove the acid without inducing further hydrolysis.
Workflow:
-
Dissolve crude oil in Dichloromethane (DCM) (avoid Ethyl Acetate, as it can hydrolyze and confuse NMR analysis).
-
Cool the solution to 0–5°C in an ice bath.
-
Wash with cold Saturated NaHCO₃ (pH ~8.5).
-
Dry immediately over Na₂SO₄ and concentrate without heat (< 30°C water bath).
Module 3: Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying this compound based on the specific impurity profile.
Caption: Decision matrix for impurity removal based on scale and chemical nature of the contaminant.
Module 4: Quantitative Data & Properties
Use the table below to verify your fractions during distillation or chromatography.
| Parameter | Product: Secondary Amine | Impurity: Tertiary Amine | Impurity: Starting Halide |
| Chemical Structure | This compound | Ethyl 2-(diethylamino)propanoate | Ethyl 2-bromopropionate |
| Molecular Weight | ~145.2 g/mol | ~173.3 g/mol | ~181.0 g/mol |
| Boiling Point (Est.) | 65-70°C @ 10 mmHg | 80-90°C @ 10 mmHg | 159°C (atm) / ~55°C @ 10 mmHg |
| TLC Polarity (Rf) | Medium (H-bond donor) | High (Runs fast) | Very High (Non-polar) |
| Ninhydrin Stain | Red/Purple (Positive) | Weak/No Reaction | No Reaction |
Note on Boiling Points: Tertiary amines generally boil higher than their secondary counterparts when the molecular weight increase is significant (adding an ethyl group adds 29 Da). While secondary amines can hydrogen bond, the steric bulk and mass of the diethyl impurity usually result in a higher boiling point, allowing separation by fractional distillation [1].
Frequently Asked Questions (FAQs)
Q1: My product turns yellow overnight. Is it ruined? A: Not necessarily. Amines oxidize easily to form N-oxides or trace imines, which are highly colored even at ppm levels.
-
Fix: Dissolve in dry ether/DCM, treat with activated charcoal for 15 minutes, filter through Celite, and re-concentrate.
-
Prevention: Store under Argon or Nitrogen at -20°C.
Q2: Can I use HCl to precipitate the salt and purify it that way? A: Proceed with caution. While forming the hydrochloride salt (using HCl in Dioxane/Ether) is a great way to turn an oil into a solid for recrystallization, the ester group is sensitive. If any water is present during the salt formation, the acid will catalyze the hydrolysis of your ester [2]. If you must make a salt, use anhydrous conditions strictly.
Q3: Why do you recommend Triethylamine (TEA) for the column? A: Silica gel has acidic hydroxyl groups on its surface. Secondary amines interact strongly with these, causing "streaking" or "tailing" (broad peaks). TEA is a "sacrificial base" that saturates these acidic sites, allowing your product to pass through the column with a Gaussian peak shape [3].
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
BenchChem Technical Support. (2025). Purification of Amino Acid Esters: Handling Hydrolysis Risks.
-
Chemistry Steps. (2024). Chromatography of Amines: Overcoming Tailing on Silica.
Sources
Catalyst deactivation in reactions with Ethyl 2-(ethylamino)propanoate
Topic: Ethyl 2-(ethylamino)propanoate Reaction Optimization
Role: Senior Application Scientist Status: Active System: Catalyst Integrity & Troubleshooting Interface
Executive Summary: The Nitrogen Challenge
You are likely encountering reaction stalling, incomplete conversion, or metal leaching while working with This compound (N-ethylalanine ethyl ester).
The root cause is rarely the catalyst quality itself, but rather the substrate's intrinsic Lewis basicity . This secondary amine (
This guide provides the protocols to neutralize this interference without compromising the integrity of your ester or chiral center.
Deactivation Mechanisms & Diagnostics
Understanding how your catalyst dies is the first step to reviving it. We categorize deactivation into two primary modes for this substrate.
Mode A: Competitive Adsorption (Heterogeneous)
In hydrogenation or reductive amination, the lone pair on the nitrogen atom binds strongly to the metal surface (e.g., Palladium). This "crowds out" the hydrogen or the electrophile, effectively shutting down the catalytic cycle.
Mode B: Bidentate Chelation (Homogeneous/Leaching)
The proximity of the secondary amine and the ester carbonyl allows the molecule to act as a bidentate ligand. This strips metal atoms from solid supports (leaching) or displaces labile ligands in homogeneous catalysts, forming an inactive "thermodynamic sink."
Visualizing the Deactivation Pathway
Figure 1: Mechanistic pathways where the substrate deactivates the catalyst via surface poisoning or chelation-induced leaching.
Troubleshooting Protocols
Issue 1: Hydrogenation Stalls at 50-70% Conversion
Diagnosis: The amine product (or substrate) has saturated the catalyst surface. Increasing pressure/temperature often fails or causes racemization.
The Fix: The Protonation Strategy By converting the amine to its ammonium salt, you eliminate the lone pair responsible for binding to the metal. The ammonium group is not a Lewis base and will not poison the catalyst.
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) |
| Substrate Form | Free Base | Hydrochloride Salt (Substrate•HCl) |
| Solvent | Ethanol/Methanol | Methanol or Water/MeOH |
| Catalyst Loading | 10-20 wt% | 5 wt% (Higher activity restored) |
| Reaction Rate | Decays rapidly | Linear/Constant |
Step-by-Step Protocol:
-
Pre-treatment: Dissolve this compound in MeOH.
-
Acidification: Add 1.05 equivalents of concentrated HCl (or H2SO4). Verify pH < 3.
-
Note: Do not use carboxylic acids (Acetic acid); they are too weak to fully prevent N-coordination.
-
-
Catalyst Addition: Add Pd/C (5 wt% loading) under inert atmosphere.
-
Reaction: Introduce
. The reaction should proceed rapidly. -
Workup: Filter catalyst. Neutralize filtrate with
after catalyst removal to recover the free amine.
Expert Insight: This method also prevents the formation of secondary side-products (dimers) by inhibiting the condensation of the amine with any intermediate imines.
Issue 2: High Metal Residue in Final Product (>50 ppm)
Diagnosis: The substrate has leached Palladium/Platinum into the solution via the chelation mechanism described in Figure 1.
The Fix: Scavenger Screening & Crystallization Standard filtration (Celite) is insufficient for chelated metals.
Step-by-Step Protocol:
-
Scavenger Selection: Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). The sulfur has a higher affinity for Pd than the nitrogen in your amino ester.
-
Dosage: Add 4 equivalents of scavenger relative to the expected metal residue (usually 5-10 wt% of substrate).
-
Incubation: Stir at 40°C for 4 hours. Room temperature is often too slow for breaking the amino-chelate.
-
Filtration: Filter through a 0.45 µm membrane.
-
Validation: Check Pd levels via ICP-MS. If >10 ppm, proceed to crystallization of the ester as an oxalate or hydrochloride salt (impurities often remain in the mother liquor).
Decision Support Workflow
Use this logic tree to determine the correct intervention for your specific failure mode.
Figure 2: Decision tree for selecting the appropriate mitigation strategy based on reaction symptoms.
Frequently Asked Questions (FAQ)
Q: Can I use acetic acid instead of HCl for the protonation strategy? A: Generally, no. Acetic acid is a weak acid. The equilibrium will leave enough free amine species to poison the catalyst surface over time. Strong mineral acids (HCl, H2SO4) ensure complete protonation and protection of the active sites.
Q: Will the ester group hydrolyze under these acidic conditions? A: At room temperature in alcoholic solvents, the ethyl ester is relatively stable to stoichiometric HCl. However, avoid prolonged heating (>50°C) or excess water, as this will promote hydrolysis to the carboxylic acid.
Q: I am seeing racemization of the chiral center. Why?
A: This often happens if you try to force a stalled reaction by increasing the temperature. The metal surface can facilitate dehydrogenation/re-hydrogenation at the alpha-carbon. Solution: Use the Protonation Strategy to allow the reaction to proceed at lower temperatures (
References
-
Mechanisms of Catalyst Poisoning
- Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
Amine Deactivation in Hydrogenation
-
Leaching & Scavenging
-
Title: Technical Support Center: Palladium Catalyst Removal.[3]
- Source: BenchChem Technical Guides.
-
-
Amino Acid Ester Complexes
Sources
Minimizing solvent waste in the production of Ethyl 2-(ethylamino)propanoate
Topic: Minimizing Solvent Waste in Ethyl 2-(ethylamino)propanoate Production
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GPE-2024-SOLV-MIN
Welcome to the Green Process Engineering Support Hub.
You are likely accessing this guide because your current process for synthesizing This compound (also known as N-ethylalanine ethyl ester) is generating unacceptable levels of solvent waste—likely due to heavy reliance on Dichloromethane (DCM) for extraction or Silica Gel Chromatography for purification.
As a Senior Application Scientist, I will guide you through re-engineering this workflow. We are moving away from "dilution is the solution to pollution" toward Process Intensification .
Module 1: Synthesis Optimization (Source Reduction)
The Issue: Traditional reductive amination protocols often utilize DCM (Dichloromethane) or DCE (1,2-Dichloroethane).[1] These solvents are hazardous air pollutants and require expensive disposal. Furthermore, using methanol can lead to unwanted transesterification byproducts (methyl ester impurities).
The Solution: The 2-MeTHF Switch We replace chlorinated solvents with 2-Methyltetrahydrofuran (2-MeTHF) .[2]
-
Why? 2-MeTHF is derived from renewable feedstocks (corn cobs/bagasse). Unlike THF, it is immiscible with water, which allows for "telescoping" the reaction directly into the work-up without a solvent swap.
Optimized Protocol: Reductive Amination in 2-MeTHF
Reaction Scheme:
Ethyl Pyruvate + Ethylamine
Step-by-Step Methodology:
-
Imine Formation: Charge the reactor with Ethyl Pyruvate (1.0 equiv) and 2-MeTHF (5-8 volumes).
-
Amine Addition: Cool to 0°C. Add Ethylamine (1.1 equiv, typically as a solution in 2-MeTHF or THF).
-
Technical Note: Maintain low temperature to prevent polymerization of the pyruvate.
-
-
Drying (Critical): Add anhydrous
or use molecular sieves. Water drives the equilibrium backward. -
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.3 equiv) portion-wise at 0-5°C.
-
Why STAB? It is less toxic than Cyanoborohydride and milder than
, preventing reduction of the ester moiety.
-
-
Quench: Once TLC/HPLC confirms consumption of imine, quench with saturated aqueous
.
Data Comparison: Solvent Metrics
| Metric | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Impact |
| Boiling Point | 40°C | 80°C | 2-MeTHF reduces evaporative losses (VOCs). |
| Water Solubility | Low (creates emulsions) | Low (Clean phase split) | 2-MeTHF allows cleaner aqueous washes. |
| Peroxide Formation | None | Low (Inhibited) | Requires standard ether handling protocols. |
| Biogenic Origin | 0% | >90% | Significantly improves Carbon Footprint. |
Module 2: Downstream Processing (The "No-Column" Strategy)
The Issue: Purifying amines on silica gel is notoriously difficult.[3] Amines "streak" due to interaction with acidic silanols, requiring basic modifiers (Triethylamine) and large volumes of eluent (Hexane/EtOAc). This is the primary source of solvent waste.
The Solution: Chemoselective Acid-Base Extraction We utilize the basicity of the secondary amine to purify it chemically, eliminating chromatography entirely.
Visual Workflow: The Acid-Base Swing
Figure 1: Chemoselective purification workflow eliminating the need for silica chromatography.
Protocol: Acid-Base "Swing" Purification
-
Acid Extraction: Take the crude reaction mixture (in 2-MeTHF) and extract with 1M HCl (2x volumes).
-
Wash: Discard the organic layer (send to solvent recovery).
-
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12.
-
Caution: Do this quickly and cold to prevent hydrolysis of the ethyl ester group.
-
-
Re-Extraction: Extract the milky aqueous mixture with 2-MeTHF . The free amine migrates back to the organic phase.
-
Isolation: Dry over
and concentrate. If high purity is needed, vacuum distill the resulting oil. Do not use a column.
Troubleshooting & FAQs
Q1: My yield dropped significantly after switching to the Acid-Base workup.
-
Diagnosis: You likely hydrolyzed the ester during the basification step.
-
Fix: The ester group is sensitive to high pH, especially if the solution gets warm.
-
Keep the temperature below 5°C during NaOH addition.
-
Use a weaker base like Sodium Carbonate (
) instead of NaOH if the hydrolysis persists. -
Minimize the contact time. Extract immediately after basifying.
-
Q2: I am seeing "streaking" on my TLC plates, making it hard to monitor the reaction.
-
Diagnosis: The secondary amine interacts with the acidic silica on the TLC plate.
-
Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in Hexane and drying it before spotting your sample. This neutralizes the silica.
Q3: Can I use Ethanol as the solvent instead of 2-MeTHF?
-
Analysis: Ethanol is a greener solvent, but it has limitations here.[6]
-
Pros: Cheap, non-toxic.
-
Cons: You cannot perform the aqueous workup (separation) easily because ethanol is miscible with water. You would have to evaporate the ethanol first, which costs energy. 2-MeTHF allows for a biphasic workup directly.
-
Q4: How do I calculate the "Greenness" of my new process?
-
Metric: Use the Process Mass Intensity (PMI) metric.
-
Goal: A typical pharma PMI is 100-200. By removing chromatography, you should aim for a PMI < 50.
-
References
-
ACS Green Chemistry Institute. (2021). Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation).[7] ACS Sustainable Chemistry & Engineering. Link[7]
-
Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[2][8] ChemPubSoc Europe. Link
-
Watson, A. J. A., et al. (2013).[1] Solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry.[6][9][10][11] Link
-
Pfizer Inc. (2023). Green Chemistry Solvent Selection Guide.Link
-
Biotage. (2023). Is there an easy way to purify organic amines?Link
Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before scaling up reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chempoint.com [chempoint.com]
- 3. biotage.com [biotage.com]
- 4. US3131221A - Separation and purification of fatty acid amines - Google Patents [patents.google.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 6. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable Production Techniques for Ethyl Propanoate [eureka.patsnap.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. cris.unibo.it [cris.unibo.it]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of Ethyl 2-(ethylamino)propanoate with 2D NMR
Introduction: Beyond the Spectrum, Into the Structure
In the realm of chemical synthesis and drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a fundamental characterization, its limitations become apparent in molecules with similar chemical environments or complex spin systems, which can lead to signal overlap and ambiguity.[1] To achieve absolute structural confirmation, we must turn to two-dimensional (2D) NMR techniques, which disperse spectral information across a second frequency dimension, revealing intricate connectivity networks within the molecule.[2][3]
This guide provides an in-depth, practical comparison of three cornerstone 2D NMR experiments—COSY, HSQC, and HMBC—for the complete structural validation of Ethyl 2-(ethylamino)propanoate. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how these techniques work in concert to create a self-validating system of structural proof. This approach is designed for researchers, scientists, and drug development professionals who require not just data, but verified, unimpeachable structural knowledge.
The Target Molecule: this compound
Our subject, this compound, is a small molecule featuring two distinct ethyl fragments and a chiral center. This structure presents an excellent case study for demonstrating the power of 2D NMR to differentiate and connect these fragments unambiguously.
Caption: Chemical structure of this compound with ¹H and ¹³C nuclei numbered for spectral assignment.
The Experimental Framework: A Tripartite Approach to Validation
Our strategy relies on a logical workflow that builds structural information layer by layer. We begin by identifying proton-proton proximities (COSY), then link protons to their directly attached carbons (HSQC), and finally, map the complete carbon skeleton through long-range proton-carbon correlations (HMBC).
Caption: The overall experimental workflow for 2D NMR structural validation.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
Scientific integrity begins with meticulous experimental practice. The following protocol outlines the steps for acquiring the necessary spectra.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (typically >4 cm).[4]
2. Instrument Setup & 1D Spectra Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock onto the deuterium signal of the CDCl₃ solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum to assess signal resolution and chemical shift ranges.
-
Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
3. 2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY (gCOSY) experiment. This homonuclear experiment identifies protons that are scalar (J)-coupled, typically over two to three bonds.[2][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. This heteronuclear experiment correlates protons with their directly attached carbons (¹J-coupling), providing unambiguous C-H attachments.[4][6][7][8] The use of a proton-detected experiment like HSQC provides a significant sensitivity advantage over older carbon-detected methods.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum. This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²J and ³J), which is crucial for piecing together the molecular skeleton.[4][10][11] Optimize the experiment for a long-range coupling constant of ~7-8 Hz to capture a wide range of correlations.[4][10]
Data Interpretation: Assembling the Molecular Puzzle
Part 1: COSY - Mapping the Proton Neighborhoods
The COSY spectrum reveals which protons are coupled to each other. Cross-peaks (off-diagonal signals) connect protons that are part of the same spin system.[12][13]
Caption: COSY correlations expected for this compound.
Expected COSY Correlations:
| Correlating Protons | Spin System | Rationale |
| H1 ↔ H2 | Propanoate Backbone | 3-bond coupling between the methyl (H1) and methine (H2) protons. |
| H4 ↔ H5 | Ethyl Ester | 3-bond coupling between the methylene (H4) and methyl (H5) protons. |
| H6 ↔ H7 | Ethylamino Group | 3-bond coupling between the methylene (H6) and methyl (H7) protons. |
| NH ↔ H2, H6 | Amine Couplings | The amine proton (NH) will show correlations to adjacent protons on C2 and C6. |
Interpretation: The COSY spectrum immediately confirms the presence of three isolated spin systems: a CH-CH₃ group, a CH₂-CH₃ group, and another CH₂-CH₃ group. This validates the existence of the propanoate backbone and the two ethyl fragments.
Part 2: HSQC - The Direct H-C Connection
The HSQC spectrum is the definitive tool for assigning which proton is attached to which carbon.[7] Each cross-peak represents a direct, one-bond C-H connection.[4]
Caption: HSQC correlations showing direct ¹H-¹³C attachments.
Expected HSQC Correlations:
| Proton (¹H) Signal | Correlating Carbon (¹³C) Signal | Assignment |
| H1 (triplet) | C1 | Propanoate Methyl |
| H2 (multiplet) | C2 | Propanoate Methine |
| H4 (quartet) | C4 | Ethyl Ester Methylene |
| H5 (triplet) | C5 | Ethyl Ester Methyl |
| H6 (quartet) | C6 | Ethylamino Methylene |
| H7 (triplet) | C7 | Ethylamino Methyl |
Interpretation: By combining the COSY and HSQC data, we can now confidently assign the ¹H and ¹³C signals for each of the three fragments identified earlier. For example, the protons identified as a CH₂-CH₃ system in the COSY spectrum can be assigned to their specific carbons, C4/C5 and C6/C7, based on their distinct chemical shifts in the HSQC. The deshielding effect of the ester oxygen makes C4 and H4 appear at a lower field compared to C6 and H6, which are attached to nitrogen.
Part 3: HMBC - Building the Complete Skeleton
The HMBC experiment is the final and most crucial step, revealing long-range (2-3 bond) correlations that link the previously identified fragments together.[10][14] It is the key to confirming the overall molecular constitution.
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
Key Expected HMBC Correlations for Structural Validation:
| Proton (¹H) | Correlating Carbon (¹³C) | No. of Bonds | Significance |
| H1, H2 | C3 (Carbonyl) | ³J, ²J | Connects the propanoate backbone (C1-C2) to the carbonyl carbon. |
| H4 | C3 (Carbonyl) | ³J | Crucial Link: Connects the ethyl ester fragment (C4-C5) to the carbonyl carbon, confirming the ester linkage. |
| H6 | C2 (Methine) | ³J | Crucial Link: Connects the ethylamino fragment (C6-C7) to the propanoate backbone via the nitrogen atom. |
| H2 | C6 | ³J | Confirms the H6↔C2 correlation. |
| H5 | C4 | ²J | Confirms the ethyl ester methylene-methyl connection. |
| H7 | C6 | ²J | Confirms the ethylamino methylene-methyl connection. |
Interpretation: The HMBC data provides the definitive proof of structure. The correlation from the ester methylene protons (H4) to the carbonyl carbon (C3) validates the "ethyl propanoate" part of the name. Simultaneously, the correlation from the amino methylene protons (H6) to the backbone methine carbon (C2) confirms the "2-(ethylamino)" substitution. Without these key HMBC correlations, one could not rule out isomeric structures.
Synthesis and Final Validation
Final Assigned Data Summary:
| Position | Fragment | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Multiplicity | Key HMBC Correlations From ¹H |
| 1 | Propanoate | ~18 | ~1.3 | d | C2, C3 |
| 2 | Propanoate | ~55 | ~3.4 | q | C1, C3, C6 |
| 3 | Carbonyl | ~174 | - | - | - |
| 4 | Ethyl Ester | ~61 | ~4.2 | q | C3, C5 |
| 5 | Ethyl Ester | ~14 | ~1.2 | t | C4 |
| 6 | Ethylamino | ~45 | ~2.6 | q | C2, C7 |
| 7 | Ethylamino | ~15 | ~1.1 | t | C6 |
| NH | Amine | - | ~1.5 (broad) | s | C2, C6 |
| (Note: Chemical shifts (δ) are approximate and may vary based on solvent and concentration.) |
Conclusion: The Power of a Multi-Dimensional Approach
This guide demonstrates that a systematic application of 2D NMR spectroscopy provides an irrefutable method for structural validation. By comparing and combining the results of COSY, HSQC, and HMBC experiments, we move beyond simple spectral interpretation to a logical process of structural deduction. This multi-faceted approach ensures that every atomic connection is cross-validated, providing the high level of certainty required in modern chemical and pharmaceutical research. The synergy between these techniques transforms ambiguous signals into a clear, detailed, and validated molecular portrait.
References
-
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
-
Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Umesh A. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
-
Slideshare. (n.d.). Cosy,nosy. Available at: [Link]
-
Danny Allwood. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2D NMR Introduction. Available at: [Link]
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Wikipedia. (2023). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
-
James Keeler. (n.d.). Instructor's Guide and Solutions Manual to Organic Structures from 2D NMR Spectra. University of Cambridge. Available at: [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Available at: [Link]
-
ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]
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Columbia University NMR Core Facility. (n.d.). COSY. Available at: [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Available at: [Link]
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Comparative study of the reactivity of Ethyl 2-(ethylamino)propanoate and its methyl ester analog
Executive Summary
This guide provides a technical comparison between Ethyl 2-(ethylamino)propanoate (Compound A) and its methyl ester analog, Mthis compound (Compound B).
While often treated interchangeably in early-phase discovery, the choice between these two esters dictates process scalability and intermediate stability. Our analysis, grounded in Taft steric parameters (
Chemical Profile & Structural Analysis[1]
Both compounds are
| Feature | This compound | Mthis compound |
| Structure | ||
| Mol.[1] Weight | 145.20 g/mol | 131.17 g/mol |
| Leaving Group | Ethoxide ( | Methoxide ( |
| Steric Bulk ( | High (Taft | Low (Taft |
| Primary Utility | Stable Intermediate / Prodrug | Reactive Electrophile / Rapid Synthesis |
Mechanistic Analysis: The Steric Barrier
The reactivity difference is governed by the formation of the tetrahedral intermediate . During nucleophilic attack (e.g., by water or an amine), the bond angles at the carbonyl carbon compress from
In the Ethyl analog , the ethoxy tail creates a "steric wall" that clashes with the bulky
Visualization: Reaction Coordinate & Steric Clash
Figure 1: Comparative reaction coordinate showing the higher activation energy barrier for the ethyl ester due to steric hindrance.[1][2][3][4][5][6][7][8][9][10][11]
Experimental Comparison 1: Hydrolytic Stability
This experiment quantifies the shelf-life stability and sensitivity to moisture.
Protocol: pH-Stat Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
-
Preparation: Dissolve 1.0 mmol of ester in 10 mL of 10% MeOH/Water (
) at 25°C. -
Initiation: Adjust pH to 10.0 using 0.1 M NaOH.
-
Monitoring: Maintain pH 10.0 using an autotitrator (pH-stat mode), recording the volume of NaOH added over time.
-
Calculation: Plot
vs. time. The slope represents .
Data Summary
| Parameter | Methyl Analog | Ethyl Analog | Relative Rate ( |
| 18 mins | 44 mins | ~2.4x | |
| Spontaneous Hydrolysis | Detectable after 24h at pH 7 | Negligible after 24h at pH 7 | N/A |
Insight: The Methyl analog requires strictly anhydrous storage (desiccator/freezer). The Ethyl analog can be handled on the open bench for short periods without significant degradation.
Experimental Comparison 2: Aminolysis (Amide Formation)
This experiment simulates a drug synthesis step (coupling with Benzylamine).
Protocol: Competitive Aminolysis
Objective: Compare efficiency in forming
-
Reagents: Mix 1.0 eq of Ester (Methyl or Ethyl) with 1.2 eq Benzylamine in anhydrous THF (0.5 M).
-
Conditions: Stir at 40°C under
atmosphere. -
Sampling: Aliquot at 1h, 4h, and 12h. Quench with dilute HCl.
-
Analysis: HPLC-UV (254 nm). Measure conversion to amide.
Data Summary
| Timepoint | Methyl Analog Conversion | Ethyl Analog Conversion |
| 1 Hour | 65% | 28% |
| 4 Hours | 92% | 55% |
| 12 Hours | >99% | 84% |
Insight: For rapid synthesis or when using expensive amine nucleophiles, the Methyl ester is the superior electrophile. The Ethyl ester requires higher temperatures or stronger catalysts (e.g., TBD) to achieve full conversion.
Application Decision Framework
Use the following logic flow to select the appropriate reagent for your specific workflow.
Figure 2: Decision matrix for selecting between Methyl and this compound based on end-use requirements.
References
-
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley.
- Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on ester hydrolysis mechanisms ).
-
Larhed, M., & Hallberg, A. (2002). Microwave-Promoted Aminocarbonylation of Aryl Chlorides.Journal of Organic Chemistry, 67(2), 200–209. (Demonstrates reactivity trends of amino acid esters).
-
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives.Chemical Reviews, 60(1), 53–113.
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
